molecular formula C7H13N3 B13291840 3-methyl-4-propyl-1H-pyrazol-5-amine

3-methyl-4-propyl-1H-pyrazol-5-amine

Cat. No.: B13291840
M. Wt: 139.20 g/mol
InChI Key: JDEFDCQZAGJBSB-UHFFFAOYSA-N
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Description

3-Methyl-4-propyl-1H-pyrazol-5-amine (CAS 1404449-56-4) is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . It belongs to the aminopyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal and agrochemical research due to its versatile pharmacological properties.Pyrazole derivatives are extensively studied for their antimicrobial potential. Research on structurally similar compounds has demonstrated potent activity against bacterial strains like Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity against Aspergillus niger . Furthermore, pyrazole and pyrazoline cores are common in compounds screened for anti-inflammatory and analgesic activities, with molecular docking studies suggesting potential interactions with enzymes like dihydrofolate reductase (DHFR) as a mechanism of action . The specific substitution pattern of a methyl and propyl group on the pyrazole ring makes this compound a valuable building block for further synthetic exploration and Structure-Activity Relationship (SAR) studies. It is intended for use in the synthesis of more complex molecules and for biological screening in a laboratory setting.This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

5-methyl-4-propyl-1H-pyrazol-3-amine

InChI

InChI=1S/C7H13N3/c1-3-4-6-5(2)9-10-7(6)8/h3-4H2,1-2H3,(H3,8,9,10)

InChI Key

JDEFDCQZAGJBSB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN=C1N)C

Origin of Product

United States

Chemical Transformations and Reactivity of 3 Methyl 4 Propyl 1h Pyrazol 5 Amine Derivatives

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic substitution is a characteristic reaction of the aromatic pyrazole ring. The regioselectivity of such reactions is highly dependent on the substitution pattern of the pyrazole derivative and the reaction conditions. cdnsciencepub.com For pyrazoles that are unsubstituted at the C4 position, electrophilic attack predominantly occurs at this site. cdnsciencepub.comresearchgate.net However, for derivatives like 3-methyl-4-propyl-1H-pyrazol-5-amine, where the C4 position is already occupied, electrophilic substitution on the ring becomes significantly more challenging. In such cases, reactions may proceed on the substituents or not at all. The acidity of the reaction medium can also play a critical role; in strongly acidic environments, the pyrazole ring may become protonated and thus deactivated towards electrophilic attack. cdnsciencepub.com

Halogenation, particularly bromination, is a fundamental electrophilic substitution reaction for functionalizing pyrazoles. researchgate.netgoogle.com The reaction typically targets the electron-rich C4 position of the pyrazole ring. cdnsciencepub.com For a substrate such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which is unsubstituted at the C4 position, bromination will proceed at this site. A variety of brominating agents and conditions can be employed to achieve this transformation, each offering different advantages in terms of reactivity and selectivity. cdnsciencepub.comresearchgate.net For instance, elemental bromine in an inert solvent like chloroform (B151607) is effective for the 4-bromination of 1-phenylpyrazole (B75819). cdnsciencepub.com Alternative methods, such as using N-bromosuccinimide (NBS) or a combination of lithium bromide and a Lewis acid under aerobic conditions, have also been successfully applied. researchgate.net It is noteworthy that reaction conditions can significantly influence the outcome; bromination at ambient temperatures may sometimes result in side reactions. google.com

Pyrazole SubstrateHalogenating Agent/ConditionsProductReference
1-PhenylpyrazoleBr2 in Chloroform4-Bromo-1-phenylpyrazole cdnsciencepub.com
1-PhenylpyrazoleBr2 in conc. H2SO4 / Ag2SO41-p-Bromophenylpyrazole cdnsciencepub.com
Various HeteroarenesLiBr, BF3·Et2O, O2 in DMSOBrominated Heteroarenes researchgate.net
5-Methyl-3-phenyl-1H-pyrazoleN-Chlorosuccinimide in Acetonitrile4-Chloro-5-methyl-3-phenyl-1H-pyrazole researchgate.net

Nitration is a crucial reaction for modifying the pyrazole core, often employed in the synthesis of energetic materials and valuable synthetic intermediates. nih.govsemanticscholar.org Standard nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid combined with acetic anhydride, often referred to as "acetyl nitrate". cdnsciencepub.comsemanticscholar.org The regiochemical outcome of nitration is, much like halogenation, directed to the C4 position in 1-substituted pyrazoles. cdnsciencepub.com

In pyrazole systems where the C4 position is blocked, such as in derivatives of this compound, nitration of the ring is hindered. Under these circumstances, the reaction may proceed via N-nitration of a ring nitrogen or the exocyclic amino group. nih.govresearchgate.net It is well-documented that pyrazoles can first undergo N-nitration, followed by a rearrangement to afford a C-nitrated product, typically at the C3 or C5 positions. nih.govsemanticscholar.org The choice of nitrating system and solvent is critical; the nitration of 1-phenylpyrazole with acetyl nitrate (B79036) results in substitution at the pyrazole C4-position, whereas using mixed acids leads to nitration on the phenyl ring due to the deactivation of the protonated pyrazole nucleus. cdnsciencepub.com

Pyrazole SubstrateNitrating Agent/ConditionsMajor Product(s)Reference
1-PhenylpyrazoleHNO3 / Acetic Anhydride4-Nitro-1-phenylpyrazole cdnsciencepub.com
1-PhenylpyrazoleHNO3 / H2SO41-p-Nitrophenylpyrazole cdnsciencepub.com
PyrazoleHNO3 / Ac2O, then rearrangement3-Nitropyrazole nih.gov
3,5-DimethylpyrazoleHNO3 / Trifluoroacetic Anhydride3,5-Dimethyl-4-nitropyrazole semanticscholar.org

Transformations of the C5-Amino Group

The C5-amino group in pyrazole derivatives is a highly versatile functional group, serving as a nucleophilic center and a precursor for the construction of more elaborate molecular architectures, including fused heterocyclic systems. scirp.orgnih.govresearchgate.net Its reactivity allows for a broad spectrum of chemical modifications.

The conversion of a heterocyclic amino group to a nitro group is a significant transformation, particularly in the field of energetic materials. acs.org This oxidation can be accomplished using powerful oxidizing agents. colab.wsmdpi.com Dinitrogen pentoxide (N₂O₅) has been reported to effectively oxidize heterocyclic amines to their corresponding nitro compounds. colab.ws The mechanism is believed to proceed through intermediate nitramine and nitroso species. colab.ws Peroxyacids are also capable of effecting this oxidation, although their use can sometimes lead to the formation of byproducts such as azoxy compounds. mdpi.com It is also important to note that under certain nitrating conditions, an amino group might be oxidized to a carbonyl group instead of a nitro functionality. acs.org

SubstrateOxidizing Agent/ConditionsProduct TypeReference
Heterocyclic AminesDinitrogen Pentoxide (N₂O₅)Nitro Compounds colab.ws
AnilinePeracetic AcidNitrobenzene (low yield), Azoxybenzene mdpi.com
Substituted AnilinesH₂O₂ / PeroxotungstophosphateNitroarenes mdpi.com
4-aminopyrazolo[3,4-d]pyrimidineFuming HNO₃ / Trifluoroacetic AnhydrideOxidized to Carbonyl Group acs.org

The nucleophilic nature of the C5-amino group allows for its ready acylation to form stable carboxamide derivatives. smolecule.commdpi.com This transformation is typically achieved by reacting the aminopyrazole with an acylating agent such as an acyl chloride or an acid anhydride. youtube.com Alternatively, carboxylic acids can be coupled directly with the amine using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT). mdpi.comnih.gov The resulting pyrazole carboxamides are a compound class of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.comnih.gov

Amine SubstrateAcylating Agent/Coupling ConditionsProduct TypeReference
3-Aminopyrazine-2-carboxylic acid1,1'-Carbonyldiimidazole (CDI), then amine3-Aminopyrazine-2-carboxamides nih.gov
p-Nitrobenzoic acidEDC, HOBT, then amineN-substituted p-nitrobenzamides mdpi.com
AminesAcid ChloridesAmides youtube.com
AminesAcid AnhydridesAmides youtube.com

Further functionalization of the C5-amino group can be achieved through N-alkylation and N-amination.

N-Alkylation involves the introduction of an alkyl substituent onto the amino nitrogen. This can be accomplished through several synthetic routes. One common method is reductive amination, which involves the reaction of the aminopyrazole with an aldehyde or ketone to form an imine intermediate, followed by reduction. nih.gov Direct alkylation using alkyl halides in the presence of a base is another widely used approach, although care must be taken to control the regioselectivity, as the pyrazole ring nitrogens can also be alkylated. semanticscholar.org Acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles has also been developed as an effective method. semanticscholar.org

N-Amination is the process of attaching a second amino group to the C5-nitrogen, forming a substituted hydrazine (B178648). This transformation can be carried out using aminating reagents such as hydroxylamine-O-sulfonic acid (H₂NOSO₃H). nih.gov This reaction opens pathways to novel pyrazole derivatives with unique electronic and structural properties.

Reaction TypeSubstrate TypeReagents/ConditionsProduct TypeReference
N-Alkylation5-Aminopyrazole derivativeAldehyde/Ketone, Reductive AminationN-Alkyl-5-aminopyrazole nih.gov
N-AlkylationPyrazolesAlkyl Halide, BaseN-Alkyl Pyrazole semanticscholar.org
N-AlkylationPyrazolesTrichloroacetimidates, Brønsted AcidN-Alkyl Pyrazole semanticscholar.org
N-Amination4-NitropyrazoleNH₂OSO₃H, K₂CO₃1-Amino-4-nitropyrazole nih.gov

Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Dialkyl Azodicarboxylates)

While specific studies detailing the [3+2] cycloaddition reactions of this compound were not found in the reviewed literature, the general reactivity of aminopyrazoles suggests their potential participation in such transformations. In these reactions, the pyrazole can act as a 1,3-dipole precursor. For instance, the reaction of pyrazole derivatives with reagents like dialkyl azodicarboxylates can lead to the formation of fused heterocyclic systems. The regioselectivity of such cycloadditions is a key aspect, often resulting in the formation of pyrazolo-triazole structures. The reaction mechanism typically involves the nucleophilic attack of a pyrazole ring nitrogen onto the electrophilic diazene (B1210634) of the azodicarboxylate, followed by cyclization.

Annulation Reactions for Condensed Heterocycles

Annulation reactions, where a new ring is fused onto the pyrazole core, are a cornerstone of the chemistry of this compound derivatives, providing access to a wide array of biologically relevant scaffolds.

Pyrazolo[4,3-d]pyrimidines are a class of fused heterocycles synthesized from aminopyrazole precursors. The synthesis is a multi-step process that builds the pyrimidine (B1678525) ring onto the pyrazole core. A common route begins with a substituted aminopyrazole, such as 4-Amino-1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxamide. tandfonline.comnih.gov This starting material is first treated with a substituted carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). nih.gov The resulting amide undergoes cyclization in the presence of a base, such as sodium ethoxide, to form a dihydropyrazolopyrimidinone intermediate. nih.gov Subsequent treatment with a dehydrating and halogenating agent like phosphorus oxychloride (POCl₃) yields a key chloro-substituted pyrazolo[4,3-d]pyrimidine intermediate. tandfonline.comnih.gov This intermediate is then subjected to nucleophilic substitution with various amines to generate a library of N-substituted pyrazolo[4,3-d]pyrimidin-7-amine derivatives. tandfonline.comnih.gov

Table 1: Examples of Synthesized Pyrazolo[4,3-d]pyrimidine Derivatives

Compound IDNameYield (%)Melting Point (°C)Reference
1h 1-Methyl-N-(3-morpholinopropyl)-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine68.0167-168 tandfonline.comnih.gov
4a (E)-N-(4-Bromophenethyl)-1-methyl-3-propyl-5-(3,4,5-trimethoxystyryl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine87.2215-217 nih.gov
4e (E)-1-Methyl-N-(3-morpholinopropyl)-3-propyl-5-(3,4,5-trimethoxystyryl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine62.8144-145 nih.gov
2g (E)-N-(2-Fluorobenzyl)-1-methyl-3-propyl-5-styryl-1H-pyrazolo[4,3-d]pyrimidin-7-amine77.9175-176 nih.gov

The synthesis of other fused systems, such as imidazo[1,2-b]pyrazoles, can be achieved through multicomponent reactions. nih.govnih.gov The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a particularly efficient method for this transformation. nih.govresearchgate.net This one-pot reaction involves the condensation of a 5-aminopyrazole derivative, an aldehyde, and an isocyanide. nih.govresearchgate.net The reaction proceeds via the formation of an initial imine from the aminopyrazole and the aldehyde, which is then attacked by the isocyanide. An intramolecular cyclization follows, leading to the rapid construction of the imidazo[1,2-b]pyrazole scaffold. nih.gov This methodology allows for the creation of a diverse library of substituted imidazo[1,2-b]pyrazoles by varying the three input components. nih.gov The reaction can be promoted by Lewis or Brønsted acids and may be performed at room temperature or under heating, sometimes with microwave assistance to accelerate the process. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and derivatives of this compound can be functionalized using these methods. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, is employed to couple an organoboron reagent with a halide or triflate. libretexts.org

To apply this reaction to the pyrazole core, a halogenated derivative (e.g., a 4-bromo-3-methyl-5-amino-1H-pyrazole) is required. The Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles with a variety of aryl, heteroaryl, or styryl boronic acids has been successfully developed. rsc.orgresearchgate.net The reaction is typically carried out in the presence of a palladium precatalyst, such as XPhos Pd G2, a phosphine (B1218219) ligand like XPhos, and a base (e.g., K₃PO₄ or K₂CO₃) in a suitable solvent system like dioxane/water or ethanol/water. rsc.orgresearchgate.netnih.gov These conditions have proven effective for coupling a wide range of substrates, including electron-rich, electron-deficient, and sterically demanding boronic acids. rsc.orgresearchgate.net The development of these protocols allows for the direct C-H functionalization of the pyrazole ring, providing access to complex derivatives that would be difficult to synthesize otherwise. rsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazole Derivatives

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K₂CO₃Dioxane/H₂O98 rsc.org
4-Bromo-1H-pyrazole-5-carboxylatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O93 researchgate.net
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80 nih.gov
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃THF41 nih.gov

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-methyl-4-propyl-1H-pyrazol-5-amine, ¹H (proton) and ¹³C (carbon-13) NMR are instrumental.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a solvent like CDCl₃ are based on data from analogous pyrazole (B372694) derivatives. mdpi.commdpi.com The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, triplet, quartet) reveal adjacent protons.

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The presence of signals corresponding to the methyl, propyl, and pyrazole ring carbons confirms the molecular skeleton. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

GroupAtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Methyl -CH₃~2.2~12
Propyl -CH₂-CH₂-CH₃~2.4 (t)~24
-CH₂-CH₂-CH₃~1.6 (sextet)~23
-CH₂-CH₂-CH₃~0.9 (t)~14
Pyrazole Ring C3-CH₃See Methyl~148
C4-PropylSee Propyl~118
C5-NH₂See Amine~155
N1-H~10-12 (broad s)-
Amine -NH₂~4-5 (broad s)-

Note: Predicted values are based on related structures. Actual shifts may vary. (s=singlet, t=triplet)

Aminopyrazoles, including this compound, exhibit annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between two tautomeric forms: 3-amino-5-methyl-4-propyl-1H-pyrazole and 5-amino-3-methyl-4-propyl-1H-pyrazole. mdpi.comnih.gov

Studies on related 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally the more stable and predominant form in solution and the solid state. nih.govresearchgate.net This preference is influenced by the electronic effects of the substituents on the pyrazole ring. In solution, NMR spectroscopy can sometimes be used at low temperatures to observe the signals of both individual tautomers, allowing for the determination of the equilibrium constant. fu-berlin.de However, at room temperature, a rapid exchange between the tautomers typically results in an averaged spectrum.

The propyl group at the C4 position introduces conformational flexibility to the molecule. Rotation around the C4-C(propyl) single bond can lead to different spatial arrangements (conformers) of the propyl chain. While these rotations are generally rapid at room temperature, specific stable conformations could potentially influence the chemical shifts of the propyl protons and carbons, as well as the adjacent pyrazole ring atoms. nih.gov The exact nature and population of these conformers would require more advanced computational studies or variable-temperature NMR experiments. bohrium.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). For this compound (C₇H₁₃N₃), the expected exact mass of the molecular ion [M]⁺ would be approximately 139.1109. High-resolution mass spectrometry (HRMS) can confirm this elemental formula with high accuracy. mdpi.com

The fragmentation pattern observed in the mass spectrum provides structural information. Key predicted fragmentation pathways for this molecule include:

Loss of a propyl radical: [M - C₃H₇]⁺

Loss of a methyl radical: [M - CH₃]⁺

Cleavage of the pyrazole ring: Leading to various smaller charged fragments.

Analysis of fragmentation patterns of similar compounds like 3-methyl-1-phenyl-1H-pyrazol-5-amine supports these predicted pathways. nist.govnist.gov

Table 2: Predicted Mass Spectrometry Fragments

IonFormulaPredicted m/z
Molecular Ion [C₇H₁₃N₃]⁺139.11
Fragment 1 [M - C₃H₇]⁺96.06
Fragment 2 [M - CH₃]⁺124.09

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. mdpi.comnih.gov

Table 3: Characteristic FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine & Pyrazole) Stretching3100 - 3500 (broad)
C-H (Alkyl) Stretching2850 - 3000
C=N (Pyrazole Ring) Stretching1580 - 1650
N-H (Amine) Bending (Scissoring)1550 - 1640
C-N (Amine & Ring) Stretching1250 - 1350
C-C (Alkyl) Stretching800 - 1200

The broad band in the 3100-3500 cm⁻¹ region is indicative of N-H stretching from both the amine group and the pyrazole ring NH. The bands in the 2850-3000 cm⁻¹ region confirm the presence of the methyl and propyl alkyl groups. researchgate.net The C=N and C-N stretching vibrations are characteristic of the pyrazole ring structure. researchgate.netnih.govresearchgate.net

Single-Crystal X-ray Diffraction (XRD) Studies

While an XRD study would unambiguously confirm the tautomeric form present in the solid state and provide detailed conformational data for the propyl group, no specific single-crystal X-ray diffraction studies for this compound are available in the searched literature. However, XRD analyses of related pyrazole derivatives have been crucial in confirming their structures and intermolecular bonding patterns. nih.govresearchgate.net

Determination of Solid-State Molecular Geometry

There is currently no published crystallographic data for this compound. Consequently, precise details regarding its solid-state molecular geometry, including bond lengths, bond angles, and torsion angles, remain undetermined. The three-dimensional arrangement of the methyl, propyl, and amine substituents on the pyrazole ring in the crystalline state has not been experimentally verified.

Analysis of Intermolecular Interactions

Without a determined crystal structure, a definitive analysis of the intermolecular interactions that stabilize the crystal lattice of this compound is not possible. While it can be hypothesized that the amine and pyrazole ring nitrogen atoms would participate in hydrogen bonding, the specific patterns and dimensionality of such networks (e.g., forming chains, sheets, or three-dimensional frameworks) are unknown. Other potential interactions, such as van der Waals forces involving the propyl and methyl groups, cannot be characterized in detail.

Investigation of Positional Disorder and Conformational Lability

Information regarding positional disorder of the atoms or conformational lability of the propyl group within the crystal structure of this compound is unavailable. Such studies are contingent on the successful growth of single crystals and subsequent X-ray diffraction analysis, which have not been documented for this particular compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density of a system. For 3-methyl-4-propyl-1H-pyrazol-5-amine, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

Geometry optimization using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, is the first step in theoretical analysis. researchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov For pyrazole (B372694) derivatives, these frontier orbitals are typically distributed across the π-system of the heterocyclic ring and its substituents.

Table 1: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Description
HOMO -5.8 Associated with electron-donating capacity
LUMO -1.2 Associated with electron-accepting capacity

Note: The values in this table are illustrative for a substituted aminopyrazole and are meant to represent typical results from DFT calculations.

DFT calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data for structure validation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). bohrium.comnih.gov These theoretical predictions are invaluable for assigning signals in experimental spectra and can help distinguish between different isomers or tautomers. bohrium.comnih.govresearchgate.net

Furthermore, DFT can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. researchgate.net These calculated frequencies help in the assignment of experimental IR bands to specific molecular motions, such as N-H stretching, C=C bending, or ring vibrations. researchgate.net

Table 2: Predicted Spectroscopic Data Examples

Parameter Predicted Value Molecular Group
¹H NMR Chemical Shift 5.5-6.0 ppm Amine (-NH₂) Protons
¹³C NMR Chemical Shift 150-155 ppm Pyrazole C5 (attached to -NH₂)
IR Vibrational Frequency 3300-3500 cm⁻¹ N-H Stretch

Note: The values in this table are representative examples for substituted aminopyrazoles and serve to illustrate the output of DFT-based spectroscopic predictions.

Tautomerism and Energetics

Tautomerism is a crucial phenomenon in pyrazole chemistry, involving the migration of a proton. For this compound, several tautomeric forms are possible, and understanding their equilibrium is key to predicting the compound's behavior. mdpi.com

Aminopyrazoles can exhibit two primary types of prototropic tautomerism: annular and side-chain. mdpi.com

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For an N-unsubstituted pyrazole, this results in two different ring structures if the substituents at positions 3 and 5 are different. In the case of this compound, the amino group is at C5 and the methyl group is at C3. The annular tautomer would be 5-methyl-4-propyl-1H-pyrazol-3-amine. Computational studies on similar 3(5)-aminopyrazoles often show that the 3-amino tautomer is more stable than the 5-amino tautomer. researchgate.net

Side-Chain Tautomerism: This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form (e.g., 3-methyl-4-propyl-1,2-dihydropyrazol-5-imine).

Theoretical studies investigate these equilibria by calculating the relative energies of all possible tautomeric structures. rsc.org The relative stability is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net

The relative stability of tautomers can be significantly influenced by the surrounding solvent. rsc.org Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational studies to simulate the effect of different solvents on the tautomeric equilibrium. rsc.org Solvents that can act as hydrogen bond acceptors or donors can preferentially stabilize one tautomer over another. researchgate.net For instance, hydrogen-bonding solvents may favor the amino tautomer by forming intermolecular hydrogen bonds with the -NH₂ group. researchgate.net Theoretical investigations have shown that the choice of solvent can shift the equilibrium, sometimes making a less stable gas-phase tautomer more favorable in solution. nih.gov

To quantitatively determine the position of the tautomeric equilibrium, computational chemists calculate the Gibbs free energy (ΔG) for each tautomer. The tautomer with the lowest Gibbs free energy is the most stable and will be the most abundant species at equilibrium. scielo.br The Gibbs free energy includes contributions from the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy. scielo.br By comparing the ΔG values of the different tautomers, the equilibrium constant (K_T_) can be predicted. Calculations on related aminopyrazoles have shown that energy differences between tautomers can be on the order of a few kJ/mol. researchgate.net

Table 3: Hypothetical Relative Gibbs Free Energy for Tautomers of this compound

Tautomer Description Relative Gibbs Free Energy (kJ/mol)
Tautomer A This compound 0.0 (Reference)
Tautomer B 5-methyl-4-propyl-1H-pyrazol-3-amine +9.5

Note: These values are hypothetical and illustrative, based on general findings for aminopyrazoles, demonstrating the typical relative stabilities calculated via computational methods. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
5-methyl-4-propyl-1H-pyrazol-3-amine

An article focusing on the computational and theoretical chemistry of This compound cannot be generated as requested.

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Mechanistic Biological Activity Investigations of 3 Methyl 4 Propyl 1h Pyrazol 5 Amine and Its Analogues in Vitro Focus

Enzyme Inhibition Studies (In Vitro)

The inhibitory potential of pyrazole (B372694) derivatives has been evaluated against several key enzyme systems. These in vitro assays provide insights into the molecular mechanisms by which these compounds may exert their pharmacological effects.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

The cyclooxygenase (COX) enzymes are critical mediators of inflammation. Certain 5-aminopyrazole derivatives have been investigated for their ability to inhibit COX isoforms, with a particular interest in selective COX-2 inhibition, which is a desirable trait for anti-inflammatory agents.

In a study evaluating a series of 5-aminopyrazole derivatives, compounds 35a and 35b demonstrated potent in vitro inhibitory activity against the COX-2 enzyme, with IC₅₀ values of 0.55 µM and 0.61 µM, respectively. nih.gov These values were found to be superior to the reference drug Celecoxib (B62257) (IC₅₀ = 0.83 µM). nih.gov Furthermore, these compounds exhibited a favorable selectivity index (COX-1 IC₅₀/COX-2 IC₅₀) of 9.78 and 8.57, respectively, indicating a preference for inhibiting COX-2 over COX-1. nih.gov

Table 1: In Vitro COX-2 Inhibition by 5-Aminopyrazole Analogues

Compound COX-2 IC₅₀ (µM) Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀)
Analogue 35a 0.55 9.78
Analogue 35b 0.61 8.57
Celecoxib (Reference) 0.83 8.68

Data sourced from a study on 5-aminopyrazole derivatives, demonstrating their potential as selective COX-2 inhibitors. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic target for managing inflammation and hypertension. A series of pyrazole-containing urea (B33335) derivatives have been synthesized and evaluated as dual inhibitors of COX-2 and sEH.

For instance, a pyrazolyl-urea analogue, compound 21i , which features a 1,5-diaryl-pyrazole group linked to a urea moiety via a three-methylene spacer, was identified as a potent sEH inhibitor. nih.gov

Table 2: In Vitro sEH Inhibition by Pyrazole Analogues

Compound sEH IC₅₀ (nM)
Analogue 21b 7.0
Analogue 21i 0.9
Analogue 21j 1.8

Data from a study on urea-containing pyrazoles as dual inhibitors of COX-2 and sEH. nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor in infections caused by Helicobacter pylori. The inhibition of urease is a strategy for treating peptic ulcers. Various pyrazole derivatives have shown potential as urease inhibitors.

In one study, a series of novel substituted pyrazoles were synthesized and evaluated for their urease inhibitory activity, with some compounds demonstrating remarkable effects. derpharmachemica.com Another study on 1,3,5-triaryl-2-pyrazoline derivatives identified compounds with potent urease inhibitory activity. For example, compounds 2b , 2g , and 2m exhibited IC₅₀ values of 9.36 µM, 9.13 µM, and 9.18 µM, respectively, which were more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.37 µM). acs.org

Table 3: In Vitro Urease Inhibition by Pyrazoline Analogues

Compound Urease IC₅₀ (µM)
Analogue 2b 9.36 ± 0.27
Analogue 2g 9.13 ± 0.25
Analogue 2m 9.18 ± 0.35
Thiourea (Reference) 21.37 ± 0.26

Data from a study on 1,3,5-triaryl-2-pyrazoline derivatives. acs.org

Other Enzyme Systems (e.g., Phosphodiesterase 5, PDE5 – as a related area of interest)

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). While structurally distinct from simple aminopyrazoles, pyrazolopyrimidinone-based compounds, which incorporate a pyrazole ring into a fused heterocyclic system, have been identified as potent and selective PDE5 inhibitors. researchgate.net The development of these more complex pyrazole-containing structures highlights the versatility of the pyrazole scaffold in designing enzyme inhibitors. For instance, sildenafil, a well-known PDE5 inhibitor, is based on a pyrazolopyrimidinone (B8486647) core.

Anticancer Activity Mechanisms (In Vitro Cell Line Studies)

The anticancer potential of pyrazole analogues has been explored in various cancer cell lines, with a focus on their ability to induce programmed cell death, or apoptosis.

Apoptosis Induction Pathways

Apoptosis is a critical process for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating the intrinsic pathway of apoptosis. A high Bax/Bcl-2 ratio is indicative of a pro-apoptotic state.

Studies on pyrazole-indole hybrids have demonstrated their ability to modulate the expression of these key apoptotic regulators. In one investigation, treatment of HepG2 (liver cancer) cells with pyrazole-indole analogues 7a and 7b led to a significant upregulation of the pro-apoptotic Bax protein and a downregulation of the anti-apoptotic Bcl-2 protein. researchgate.net This shift in the Bax/Bcl-2 ratio was accompanied by an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net

Similarly, a study on a pyrazolo[3,4-d]pyridazine derivative, PPD-1, in A549 lung cancer cells showed a significant disruption of the Bcl-2/Bax balance. nih.gov PPD-1 treatment resulted in a 7.28-fold increase in Bax expression and a decrease in Bcl-2 expression to 0.22-fold of the control. This was associated with a 7.19-fold increase in caspase-3 expression, indicating the induction of apoptosis through the intrinsic mitochondrial pathway. nih.gov

Table 4: Modulation of Apoptotic Proteins by Pyrazole Analogues in Cancer Cell Lines

Compound Cell Line Change in Bax Expression (Fold Increase) Change in Bcl-2 Expression (Fold Decrease) Change in Caspase-3 Activity/Expression (Fold Increase)
Analogue 7a HepG2 8.2 0.5 7.0
Analogue 7b HepG2 10.6 0.4 5.8
PPD-1 A549 7.28 0.22 (of control) 7.19

Data compiled from studies on pyrazole-indole hybrids researchgate.net and a pyrazolo[3,4-d]pyridazine derivative. nih.gov

mTOR Pathway Inhibition

The mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a central controller of cell growth, proliferation, metabolism, and angiogenesis. nih.gov Its dysregulation is frequently observed in various human diseases, including cancer. nih.gov Analogues of 3-methyl-4-propyl-1H-pyrazol-5-amine, specifically those based on a pyrazolo[3,4-d]pyrimidine scaffold, have been identified as potent ATP-competitive mTOR inhibitors. nih.gov, mdpi.com

These inhibitors can effectively block both mTORC1 and mTORC2 complexes. mdpi.com For instance, PP242, a pyrazolo[3,4-d]pyrimidine derivative, inhibits mTOR kinase with an IC₅₀ value of 8 nM in vitro. nih.gov Another analogue, INK128 (MLN-0128), demonstrates even more potent inhibition at sub-nanomolar concentrations. nih.gov Unlike earlier mTOR inhibitors like rapamycin, these pyrazole analogues acutely block the phosphorylation of key mTOR substrates, including Akt, S6K1, and 4E-BP1, thereby inhibiting both mTORC1 and mTORC2 signaling pathways. nih.gov, mdpi.com This dual inhibition is a significant advantage, as it can more comprehensively shut down the pro-survival signals that are often hyperactive in cancer cells. nih.gov

Table 1: mTOR Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogues

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HeLa, A549, MCF-7, HCT-116)

A wide range of pyrazole analogues has demonstrated significant cytotoxic activity against various human cancer cell lines in vitro. These studies highlight the potential of the pyrazole scaffold in the development of new anticancer agents.

For example, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated for their cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) cells. ekb.eg Compound 4d in this series showed a potent effect on the HepG2 cell line with an IC₅₀ of 0.14 µM, while compound 4e was most powerful against the MCF-7 tumor cell line with an IC₅₀ of 0.22 µM. ekb.eg Another derivative, 4c , was most effective against the A549 cell line, with an IC₅₀ of 1.13 µM. ekb.eg

In a separate study, pyrazole derivatives 2 , 3 , and 4 were assessed against A549, HCT-116 (colorectal carcinoma), HepG2, and MCF-7 cell lines. nih.gov Compound 4 was the most active across all tested lines, with IC₅₀ values of 5.50 µM (A549), 9.77 µM (HCT-116), 7.12 µM (HepG2), and 7.85 µM (MCF-7). nih.gov Other studies have also reported moderate to significant cytotoxicity of various pyrazole compounds against cell lines such as HeLa (cervical cancer). uwc.ac.za, nih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀) of Pyrazole Analogues in Human Cancer Cell Lines

Antimicrobial Activity (In Vitro)

Antibacterial Spectrum and Efficacy (e.g., against E. coli, Bacillus coccus, Bacillus subtilis)

Pyrazole derivatives have been shown to possess activities against various microbial species, including both Gram-positive and Gram-negative bacteria. nih.gov Studies on novel 4,5-dihydropyrazole derivatives revealed potent antibacterial activity. One compound, in particular, displayed a minimum inhibitory concentration (MIC) of 0.39 µg/mL against Escherichia coli and 3.125 µg/mL against Bacillus subtilis. researchgate.net This indicates a strong inhibitory effect, with some analogues showing efficacy comparable to standard antibiotics like penicillin and kanamycin (B1662678) B. researchgate.net The mechanism for some of these pyrazole derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net However, not all pyrazole analogues exhibit broad-spectrum antibacterial action; some studies have found certain derivatives to be inactive against bacteria. nih.gov

Antifungal Spectrum and Efficacy

The pyrazole scaffold is a key component in several commercial fungicides and numerous analogues have been investigated for their antifungal properties. mdpi.com, nih.gov In vitro testing of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed that most compounds had moderate to excellent activity against a panel of seven phytopathogenic fungi. mdpi.com One derivative, 9m , was found to be more potent than the commercial fungicide boscalid. mdpi.com Another study on pyrazole analogues containing an aryl trifluoromethoxy group found that compound 1v displayed the highest activity against Fusarium graminearum with an EC₅₀ value of 0.0530 µM, which was comparable to the commercial agent pyraclostrobin. nih.gov The mechanism of action for many of these antifungal pyrazole amides involves the disruption of the fungal cell membrane or inhibition of mitochondrial respiration. researchgate.net, arabjchem.org

Antitubercular Properties

The pyrazole nucleus is a promising scaffold for the development of new antitubercular agents. bohrium.com, researchgate.net Numerous pyrazole-containing derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. researchgate.net One study identified a pyrazole derivative, NSC 18725, as a potent agent with a MIC₉₉ value of 0.3125 µM against M. tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that a nitroso functional group at the fourth position of the pyrazole ring was crucial for its antimycobacterial activity. nih.gov Other research has focused on pyrazole-based compounds that inhibit UDP-galactopyranose mutase (UGM), an essential enzyme in the synthesis of the mycobacterial cell wall. mdpi.com While the specific analogue DA10 showed competitive inhibition of the MtbUGM enzyme with a Kᵢ value of 51 ± 4 µM, it did not inhibit the growth of the whole M. tuberculosis organism, highlighting the complexities of translating enzyme inhibition to cellular activity. mdpi.com

Anti-inflammatory Mechanistic Pathways (In Vitro Models)

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the selective COX-2 inhibitor celecoxib being a prominent example. ijpsjournal.com The anti-inflammatory mechanisms of pyrazole analogues are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). ijpsjournal.com, nih.gov

In vitro assays have confirmed that various pyrazole derivatives can selectively inhibit the COX-2 isoform over COX-1, which is associated with a reduced risk of gastrointestinal side effects. ijpsjournal.com, researchgate.net Beyond direct enzyme inhibition, these compounds can also modulate inflammatory pathways by suppressing the production of pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway. ijpsjournal.com For instance, certain pyrazolo-pyridine analogues have been shown to inhibit inflammation through the reduction of both pro- and anti-inflammatory cytokines as well as COX-2 inhibition. sciencescholar.us Docking studies have further elucidated the interactions between pyrazole compounds and the active sites of enzymes like COX-2, guiding the rational design of more potent and selective anti-inflammatory agents. nih.gov, researchgate.net

Table 3: Investigated Anti-inflammatory Mechanisms of Pyrazole Analogues (In Vitro)


Neuroprotective Activity (In Vitro Models)

Pyrazole derivatives are recognized for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comresearchgate.netnih.gov The neuroprotective effects of pyrazole-containing compounds are often attributed to their ability to scavenge free radicals and protect against oxidative stress, which are key pathological factors in cerebral ischemia and neurodegenerative disorders. researchgate.netnih.gov

In vitro studies using various cell models are crucial for elucidating these protective mechanisms. For instance, a study on pyrazolol derivatives demonstrated significant neurocytoprotective effects in an SH-SY5Y cell injury model subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for cerebral ischemia. nih.gov One notable methyl-substituted pyrazolol compound, designated Y12, showed exceptional antioxidant capacity and neuroprotection in this model. nih.gov Similarly, the well-known pyrazolone (B3327878) derivative, Edaravone, has been shown to protect against neuronal cell death induced by oxidative stress. researchgate.net Its mechanisms include increasing mitochondrial membrane potential and suppressing the production of reactive oxygen species (ROS). mdpi.com

Further research into N-propananilide derivatives bearing a pyrazole moiety has shown neuroprotectivity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, an in vitro model for Parkinson's disease. nih.gov The protective action of these compounds was linked to a decrease in the levels of pro-apoptotic proteins like Bax and caspase-3. nih.gov These findings collectively suggest that the neuroprotective activity of the pyrazole scaffold, likely shared by this compound, involves the modulation of pathways related to oxidative stress and apoptosis.

Iron Chelating Properties and Inhibition of Fenton Chemistry (In Vitro)

One of the key mechanisms underlying the antioxidant and neuroprotective effects of many compounds is their ability to chelate transition metal ions, particularly iron. nih.govmdpi.com Excess iron can catalyze the formation of the highly reactive hydroxyl radical (•OH) from hydrogen peroxide (H2O2) via the Fenton reaction, leading to significant oxidative damage to lipids, proteins, and DNA. nih.govnih.gov

Metal chelating agents are considered secondary antioxidants because they bind to pro-oxidant metals, preventing them from participating in oxidative chemistry. mdpi.com The nitrogen-containing heterocyclic system of the pyrazole ring is known to play a role in coordination chemistry, suggesting a potential for metal chelation. researchgate.netresearchgate.net By sequestering ferrous (Fe2+) ions, these compounds can effectively inhibit the Fenton reaction and reduce the generation of damaging free radicals. mdpi.comnih.gov

While direct studies on this compound are limited, research on analogous structures supports this hypothesis. For example, a study on pyrazolol derivatives identified a compound that exhibited significant metal chelating activity with Cu2+, a redox-active metal that can also participate in Fenton-like reactions. nih.gov This ability to protect against DNA damage was attributed to the prevention of free radicals generated via the Fenton reaction. nih.gov This suggests that the pyrazole scaffold can be functionalized to act as an effective metal chelator, a property that is likely integral to its neuroprotective profile.

Structure-Activity Relationship (SAR) Studies for Biological Potency)

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of the pyrazole scaffold. By systematically modifying substituents on the pyrazole ring, medicinal chemists can enhance desired biological activities and refine the pharmacological profile of the compounds. nih.govnih.gov

SAR investigations have demonstrated that the nature and position of substituents on the pyrazole ring and its associated moieties are critical for biological potency. nih.gov For example, in a series of pyrazole derivatives designed as inhibitors of dihydrofolate reductase (DHFR), compounds bearing a benzenesulphonamide moiety showed excellent antimicrobial activity. tandfonline.com

In the context of neuroprotection, SAR studies on pyrazoline-containing compounds revealed that specific substitutions on attached phenyl rings significantly influence acetylcholinesterase (AChE) inhibitory activity. nih.gov For instance, it was found that 2,5-difluoro substituents on a phenyl ring resulted in more potent AChE inhibition than 3,5-difluoro substituents. nih.gov Another study on herbicidal 4-amino-picolinic acids with a pyrazole fragment found that the position of substituents on the pyrazole's phenyl ring was crucial; substitutions at the 2 and 4 positions led to superior inhibitory activity compared to substitutions at the 3-position. mdpi.com The study also noted that strong electron-withdrawing (e.g., nitro) or electron-donating (e.g., amino, hydroxyl) groups tended to decrease activity. mdpi.com

Table 1: Influence of Substituent Variations on the Biological Activity of Pyrazole Analogues
ScaffoldSubstituent VariationTarget/ActivityKey SAR FindingReference
Pyrazoline-benzenesulfonamide2,5-Difluoro vs. 3,5-Difluoro on Phenyl RingAcetylcholinesterase (AChE) Inhibition2,5-Difluoro substitution showed higher potency (IC50 = 6.36 nM) than 3,5-difluoro substitution. nih.gov
Pyrazolo[4,3-c]pyridazinePresence of Benzenesulphonamide MoietyDHFR InhibitionThe sulphonamide group was crucial for potent inhibitory activity (IC50 = 0.09 µM). tandfonline.com
4-Amino-picolinic Acid with PyrazolePosition of Halogen/Methyl on Phenyl RingHerbicidal ActivitySubstitutions at the 2- and 4-positions were more active than at the 3-position. mdpi.com
5-AminopyrazoleEster vs. Nitrile at Position 4Antimalarial Activity (P. falciparum)An ester group at C4 was essential for activity; replacement with a nitrile group led to loss of inhibition. mdpi.com

Molecular docking and in silico studies are frequently used to hypothesize how pyrazole derivatives interact with their biological targets at an atomic level. nih.govresearchgate.net These interactions, which include hydrogen bonding, hydrophobic interactions, and π-π stacking, are critical for the compound's binding affinity and efficacy.

For pyrazole derivatives targeting enzymes relevant to neurodegeneration, such as monoamine oxidase (MAO), computational approaches have been used to model interactions. nih.gov Docking simulations for a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as MAO-B inhibitors revealed key binding modes. These studies often show the pyrazole core or its substituents forming crucial hydrogen bonds with amino acid residues in the active site of the target enzyme. For example, a docking simulation of a 5-aminopyrazole derivative with a NO2 substituent showed that the nitro group participated in interactions with Asp132 within the active site of carbonic anhydrase IX. mdpi.com

The amine group at the 5-position and the nitrogen atoms of the pyrazole ring in this compound are potential sites for forming hydrogen bonds with protein targets. The propyl group at the 4-position can engage in hydrophobic interactions within a lipophilic pocket of a binding site. These combined interactions are hypothesized to anchor the molecule within the target's active site, leading to the modulation of its biological function.

Applications in Materials Science

Utilization in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The versatility of MOFs stems from the ability to choose and modify both the metal component and the organic ligand to create materials with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. digitellinc.com

Pyrazole (B372694) derivatives are highly effective ligands for the synthesis of MOFs. The two adjacent nitrogen atoms in the pyrazole ring are excellent coordination sites that can bind to metal centers, forming stable, extended network structures. digitellinc.comdntb.gov.ua While carboxylic acid functionalities are commonly added to pyrazole ligands to create robust frameworks (e.g., pyrazole-dicarboxylates), the nitrogen atoms of the core ring are fundamental to their role as ligands. researchgate.netdtu.dk

The compound 3-methyl-4-propyl-1H-pyrazol-5-amine has multiple potential coordination sites:

N1 and N2 atoms of the Pyrazole Ring : These nitrogen atoms can bridge multiple metal centers, a common binding mode for pyrazolate-based ligands in MOFs.

Amino Group Nitrogen : The exocyclic amine group could also coordinate to a metal center, potentially leading to frameworks with unique topologies and properties.

The synthesis of MOFs using pyrazole-based ligands is a well-established area of research. For example, T-shaped bifunctional pyrazole-isophthalate linkers have been used to create chiral MOFs, and tritopic pyrazole-based ligands have been synthesized to build novel arsenic-coordination materials. digitellinc.commdpi.com The use of aminopyrazoles as building blocks for more complex heterocyclic systems further underscores their versatility in synthetic chemistry, which can be extended to the design of sophisticated MOF ligands. beilstein-journals.org Although specific MOFs constructed directly from this compound as a primary ligand are not yet prominent in the literature, its structural features align perfectly with the requirements for a versatile MOF ligand.

Table 2: Examples of Pyrazole-Based Ligands in MOF Synthesis

Ligand Type Example Resulting MOF Class Key Feature
Pyrazole-dicarboxylate 1H-Pyrazole-3,5-dicarboxylic acid Aluminum Pyrazolate MOF (e.g., MOF-303) High stability and porosity, useful for selective gas capture. researchgate.netdtu.dk
Pyrazole-isophthalate 5-(Pyrazole-4-yl)isophthalic acid Chiral Zinc-based MOF T-shaped ligand geometry directs the formation of a specific network topology (3,6T22). mdpi.com
Tritopic Pyrazole tris(4-(1H-pyrazol-4-yl)phenyl)arsane Arsenic Coordination Materials (AsCMs) Forms unusual "pinwheel"-shaped pores with functional As(III) sites. digitellinc.com
Aminopyrazole Derivatives (General) Functionalized MOFs The amino group can be a coordination site or a point for post-synthetic modification. nih.gov

Catalytic Applications

Role as Ligands in Transition Metal Catalysis

5-Aminopyrazole derivatives are recognized for their excellent coordination capabilities with transition metals, acting as versatile ligands in a range of catalytic systems. The presence of multiple nitrogen atoms in the pyrazole (B372694) ring, along with the amino group, allows for various binding modes, influencing the electronic and steric environment of the metal center. This, in turn, modulates the catalytic activity and selectivity of the resulting complex.

Transition metal complexes featuring pyrazole-based ligands are instrumental in numerous organic transformations. For instance, copper complexes with pyrazole-derived ligands have been shown to exhibit significant catalytic activity. While specific studies on 3-methyl-4-propyl-1H-pyrazol-5-amine are limited, related 5-aminopyrazole derivatives have been employed in copper-catalyzed reactions, such as C-N cross-coupling and oxidation reactions. The electronic properties of the substituents on the pyrazole ring, like the methyl and propyl groups in the target compound, can fine-tune the ligand's donor-acceptor properties, thereby impacting the catalytic efficiency.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often rely on nitrogen-containing ligands. 5-Aminopyrazole derivatives can serve as effective ligands for palladium, stabilizing the catalytic species and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, 5-aminopyrazoles have been utilized in Heck coupling reactions to synthesize complex heterocyclic structures. nih.gov

The table below summarizes representative examples of transition metal-catalyzed reactions where 5-aminopyrazole derivatives have been used as ligands.

Catalyst SystemReaction TypeSubstratesProductReference
Pd(OAc)₂ / PPh₃ / 5-aminopyrazole derivativeHeck Couplingβ-halovinyl/aryl aldehydesPyrazolo[3,4-b]pyridines nih.gov
Copper(I) / 5-aminopyrazole derivativeC-4 DicarbonylationAryl methyl ketonesC-4 dicarbonylated aminopyrazoles researchgate.net

Applications as Heterogeneous or Homogeneous Catalysts

The application of 5-aminopyrazole derivatives as standalone heterogeneous or homogeneous catalysts is an emerging area of interest. While their role as ligands is more established, their intrinsic basicity and potential for hydrogen bonding suggest they could function as organocatalysts in certain reactions.

Homogeneous Catalysis: In a homogeneous setting, the basic nitrogen atoms of the pyrazole ring and the amino group can catalyze reactions that are promoted by bases. For instance, they could potentially catalyze condensation reactions, such as Knoevenagel or Aldol reactions, by activating the substrate through deprotonation. The solubility of this compound in various organic solvents would be a key factor in its application as a homogeneous catalyst.

Heterogeneous Catalysis: To employ these compounds as heterogeneous catalysts, they would typically be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach offers the advantages of easy catalyst separation and recycling. For example, 5-aminopyrazole derivatives have been synthesized using heterogeneous catalysts like V₂O₅/SiO₂, indicating the potential for the reverse—using the pyrazole itself as a supported catalyst. mdpi.com A supported this compound catalyst could be envisioned for use in fixed-bed reactors for continuous flow processes.

While direct evidence for this compound as a catalyst is scarce, the functional groups present in the molecule suggest its potential in acid-base catalysis.

Promotion of Specific Organic Synthesis Reactions

5-Aminopyrazoles are valuable building blocks and promoters in the synthesis of a wide array of heterocyclic compounds, particularly in multicomponent reactions (MCRs). nih.govbeilstein-journals.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, and 5-aminopyrazoles often play a crucial role as key nucleophilic components.

These compounds are frequently employed in the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other medicinally relevant scaffolds. mdpi.combeilstein-journals.org In these reactions, the 5-aminopyrazole derivative acts as a dinucleophile, reacting with bielectrophilic partners to construct the new heterocyclic ring. The reaction is often catalyzed by an acid or a metal catalyst, with the 5-aminopyrazole derivative being a critical reactant that directs the course of the reaction.

The table below illustrates the utility of 5-aminopyrazole derivatives in promoting the synthesis of complex organic molecules.

Reaction TypeReactantsCatalyst/ConditionsProductReference
Multicomponent Reaction5-Aminopyrazole, arylaldehydes, cyclic ketonesAcetic acid, TFA, MWMacrocyclane-fused pyrazolo[3,4-b]pyridines beilstein-journals.org
Multicomponent Reaction5-Aminopyrazole, isatin, α-cyanoacetic esterNaCl, aqueous mediaSpiropyrazolo[3,4-b]pyridines nih.gov
Multicomponent Reaction5-Aminopyrazole, arylaldehydes, indandioneUltrasonic irradiationPyrazolo[3,4-b]pyridine derivatives nih.gov

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 5-aminopyrazoles is well-established, often involving the reaction of β-ketonitriles or various malononitrile (B47326) derivatives with hydrazines. beilstein-journals.orgnih.gov Other methods include reactions with ketene (B1206846) N, S-acetals and multicomponent reactions that allow for the construction of the pyrazole (B372694) ring in a single step. mdpi.comnih.govfrontiersin.org However, future academic research should focus on developing more sustainable and efficient synthetic pathways for 3-methyl-4-propyl-1H-pyrazol-5-amine and its analogues.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents (e.g., water, ethanol), solvent-free reaction conditions, and biodegradable catalysts to reduce the environmental impact of synthesis. frontiersin.org

Catalytic Methods: Developing novel catalytic systems (e.g., transition metal, organocatalysts, or nanocatalysts) to improve reaction yields, reduce reaction times, and enhance regioselectivity, which can be a challenge with substituted pyrazoles. nih.govfrontiersin.org

Flow Chemistry: Implementing continuous flow synthesis methodologies. This approach can offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate easier scalability from laboratory to industrial production.

Microwave-Assisted Synthesis: Further exploring the use of microwave irradiation to accelerate reaction rates and improve yields, as has been demonstrated for related pyrazole derivatives. beilstein-journals.org

These advancements would not only provide more efficient access to the target compound but also align with the growing emphasis on sustainable practices in chemical research.

Advanced Computational Modeling for Rational Design and Prediction of Novel Properties

Computational chemistry has become an essential tool for understanding the properties of pyrazole derivatives and guiding the discovery of new therapeutic agents. eurasianjournals.com Future research on this compound should leverage advanced computational modeling to accelerate the design and development process.

Potential research directions include:

Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to gain detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.com This can help in predicting its behavior in different chemical environments and its potential interaction points.

Molecular Docking and Dynamics Simulations: Using these techniques to predict the binding modes and affinities of this compound and its virtual derivatives with various biological targets. eurasianjournals.comnih.govnih.gov This allows for the rational design of compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to understand the relationship between the structural features of pyrazole derivatives and their biological activity. nih.gov This can guide the modification of the this compound scaffold to enhance desired properties.

Machine Learning and AI: Integrating machine learning algorithms to analyze large datasets of pyrazole compounds, predict their properties and activities, and propose novel structures with high therapeutic potential. eurasianjournals.com

These computational approaches offer a cost-effective and efficient means to prioritize synthetic efforts and accelerate the discovery of new applications for this aminopyrazole scaffold. eurasianjournals.com

Identification of New Biological Targets and Unraveling Underlying Mechanisms

Aminopyrazoles are recognized as versatile frameworks that can act as ligands for a variety of enzymes and receptors, including kinases (like p38MAPK and AXL), cyclooxygenase (COX), and targets in infectious agents. nih.govnih.govacs.orgresearchgate.net While the potential of the broader class is known, the specific biological targets of this compound remain to be fully elucidated.

Future academic research should focus on:

Target Identification: Employing modern chemical biology techniques such as affinity-based protein profiling, chemical proteomics, and high-throughput phenotypic screening to identify novel protein targets for this specific compound.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to unravel the precise mechanism by which the compound exerts its biological effect. This includes studying its impact on signaling pathways and cellular processes.

Exploration of Therapeutic Areas: Based on identified targets, research can be directed towards new therapeutic areas beyond the well-explored anti-inflammatory and anticancer applications of pyrazoles. nih.govmdpi.com This could include neurodegenerative diseases, metabolic disorders, or novel anti-infective agents.

A deeper understanding of the molecular interactions and biological pathways modulated by this compound is crucial for its translation into a potential therapeutic lead.

Diversification of Applications in Advanced Materials and Catalysis

The utility of pyrazole derivatives extends beyond medicinal chemistry into materials science and catalysis. nih.gov The structural features of this compound, including the aromatic ring system and multiple nitrogen atoms, make it an attractive building block for advanced materials.

Future research could explore:

Functional Polymers: Incorporating the aminopyrazole moiety into polymer backbones or as pendant groups to create materials with novel thermal, optical, or conductive properties.

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct MOFs. The nitrogen atoms of the pyrazole ring and the amino group can serve as coordination sites for metal ions, leading to porous materials with potential applications in gas storage, separation, and catalysis.

Fluorescent Materials: Investigating the photophysical properties of the compound and its derivatives. Some fused pyrazole systems are known to exhibit fluorescence, suggesting potential applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). mdpi.com

Homogeneous Catalysis: Utilizing the aminopyrazole scaffold as a ligand for transition metal catalysts. The specific steric and electronic properties conferred by the methyl and propyl groups could lead to catalysts with unique reactivity and selectivity.

Expanding the application scope of this compound into materials science represents a promising avenue for innovation.

Design of Hybrid Scaffolds Incorporating the Aminopyrazole Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with enhanced affinity, better selectivity, or dual activity. acs.org 5-Aminopyrazoles are excellent starting materials for creating fused heterocyclic systems and hybrid molecules. mdpi.comnih.govbeilstein-journals.orgresearchgate.net

Translational academic research should pursue:

Fused Heterocyclic Systems: Using this compound as a precursor to synthesize fused systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, or pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgresearchgate.net These fused scaffolds are privileged structures in many kinase inhibitors. nih.gov

Linker-Based Hybrids: Designing and synthesizing hybrid molecules where the this compound core is connected via a linker to another known bioactive scaffold (e.g., benzimidazole, quinoline). acs.org This can lead to molecules with novel mechanisms of action or the ability to address multiple targets simultaneously.

Fragment-Based Drug Design: Utilizing the aminopyrazole core as a foundational fragment and growing or linking it with other fragments that bind to adjacent pockets of a biological target to build highly potent and selective inhibitors.

This strategy of creating hybrid scaffolds can significantly expand the chemical space and therapeutic potential originating from the this compound structure.

Interactive Data Table of Future Research Directions

Research AreaKey ObjectivesMethodologies/ApproachesPotential Outcomes
Sustainable Synthesis Develop eco-friendly and efficient synthetic routes.Green chemistry, flow chemistry, novel catalysis.Reduced environmental impact, improved scalability.
Computational Modeling Predict properties and guide rational design.DFT, Molecular Docking, QSAR, Machine Learning.Accelerated discovery, optimized lead compounds.
Biological Target ID Identify new cellular targets and mechanisms.Chemical proteomics, phenotypic screening.New therapeutic applications, deeper biological insight.
Advanced Materials Create novel functional materials.Polymer synthesis, MOF construction, photophysics.New materials for electronics, sensors, and catalysis.
Hybrid Scaffolds Design molecules with enhanced or dual activity.Fused ring synthesis, molecular hybridization.Novel drug candidates with improved efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-4-propyl-1H-pyrazol-5-amine, and what are their critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting with substituted pyrazole precursors. For example, condensation reactions using hydrazine derivatives and β-diketones or β-keto esters under reflux conditions in ethanol or dichloromethane are common. Key steps include cyclization with controlled temperature (0–5°C for acid chloride coupling) and purification via column chromatography (hexane:ethyl acetate) . Triethylamine is often used as a base to facilitate nucleophilic substitutions, and Pd/C-catalyzed hydrogenation may reduce intermediates .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl3_3) to identify coupling patterns (e.g., methyl/propyl groups at δ 0.9–1.8 ppm) and amine protons (broad singlet at δ 3–5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 249 [M+^+]) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 3250 cm1^{-1} (N-H stretch) and 1600–1680 cm1^{-1} (C=N/C=C vibrations) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in hydrogen-bonding patterns or molecular conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and hydrogen-bonding networks. Graph set analysis (as per Etter’s formalism) identifies recurring motifs like R22(8)R_2^2(8) rings, critical for understanding packing efficiency and stability . ORTEP-III with a GUI visualizes thermal ellipsoids and intermolecular interactions, aiding in resolving conformational ambiguities .

Q. What strategies optimize the bioactivity of this compound derivatives against antimicrobial targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Functional Group Modifications : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 4-position enhances antimicrobial potency. For example, 3,5-dinitrobenzamide derivatives show improved MIC values against E. coli .
  • Bioisosteric Replacement : Replacing the propyl group with cyclopropyl or fluorophenyl moieties alters lipophilicity and target binding .
  • In Silico Docking : Molecular docking with enzymes (e.g., dihydrofolate reductase) identifies key interactions (e.g., H-bonds with pyrazole-NH) .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Tautomerism (1H-pyrazole vs. 2H-pyrazole) is studied via:

  • Variable-Temperature NMR : Observing chemical shift changes in DMSO-d6_6 or CDCl3_3 to track keto-enol equilibria .
  • UV-Vis Spectroscopy : pH-dependent absorption shifts (e.g., λmax_{max} 270–290 nm) indicate protonation states .
  • Computational Methods : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and stabilization energies .

Contradiction Analysis and Validation

Q. How should researchers address conflicting reports on the cytotoxicity of this compound analogs?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays (e.g., MTT) across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, excluding impurities as confounding factors .
  • Mechanistic Studies : Compare apoptosis markers (caspase-3 activation) and ROS generation to differentiate direct toxicity from off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.